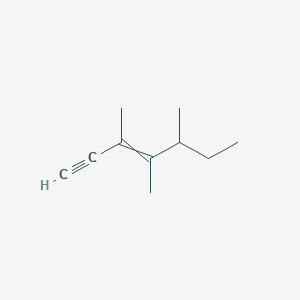

3,4,5-Trimethylhept-3-en-1-yne

Description

3,4,5-Trimethylhept-3-en-1-yne is a highly unsaturated hydrocarbon featuring both a triple bond (yne) at position 1 and a double bond (ene) at position 3 on a heptane backbone. Three methyl groups are attached to carbons 3, 4, and 5, introducing significant steric effects and branching. Its molecular formula is C₁₀H₁₆, with a molar mass of 136.24 g/mol (calculated).

Properties

CAS No. |

62839-53-6 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

3,4,5-trimethylhept-3-en-1-yne |

InChI |

InChI=1S/C10H16/c1-6-8(3)10(5)9(4)7-2/h1,9H,7H2,2-5H3 |

InChI Key |

OROGWUWQVALURB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=C(C)C#C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethylhept-3-en-1-yne can be achieved through various organic reactions. One common method involves the alkylation of a suitable alkyne precursor with methyl groups. For instance, starting with a hept-3-yne, methyl groups can be introduced at the 3, 4, and 5 positions using methylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 3,4,5-Trimethylhept-3-en-1-yne may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the addition of methyl groups to the alkyne backbone. The reaction conditions typically include elevated temperatures and pressures to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethylhept-3-en-1-yne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Hydrogenation of the compound can lead to the formation of fully saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Fully saturated hydrocarbons.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3,4,5-Trimethylhept-3-en-1-yne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,4,5-Trimethylhept-3-en-1-yne exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key attributes of 3,4,5-Trimethylhept-3-en-1-yne with two related hydrocarbons:

Key Observations:

- Unsaturation : The target compound’s three degrees of unsaturation (vs. 1–2 in analogs) suggest higher reactivity in addition and cycloaddition reactions.

- Branching : All three compounds exhibit methyl substitution, but the target’s 3,4,5-trimethyl arrangement creates greater steric hindrance than 3,5,5-trimethylhept-3-ene or 5-methylhept-3-yne.

- Molecular Weight : The target’s intermediate molar mass reflects its balance of branching and unsaturation.

Physical and Chemical Properties

Boiling Points and Solubility:

- 3,4,5-Trimethylhept-3-en-1-yne : Predicted to have a moderate boiling point due to competing effects—unsaturation (increasing intermolecular forces) and branching (reducing them). Likely less volatile than 3,5,5-trimethylhept-3-ene (C₁₀H₂₀) but more so than linear alkynes.

- 3,5,5-Trimethylhept-3-ene : Higher boiling point (140.27 g/mol) due to larger molecular size but lower unsaturation .

- 5-Methylhept-3-yne : Lower boiling point (108.18 g/mol) attributed to shorter chain length and fewer substituents .

Reactivity:

- Hydrogenation : The target’s triple and double bonds may undergo sequential hydrogenation, with the triple bond reacting faster due to higher electron density.

- Electrophilic Addition : The conjugated enyne system could exhibit regioselectivity distinct from isolated double or triple bonds in analogs.

- Steric Effects : Methyl groups at positions 3, 4, and 5 may hinder reactions at the double bond, contrasting with 5-methylhept-3-yne, where the triple bond is more accessible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.